molecular formula C22H21ClN4 B12135965 3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12135965
M. Wt: 376.9 g/mol
InChI Key: BAHYITAMPCZXOW-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl, ethylphenyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the chlorophenyl and ethylphenyl groups can be carried out through nucleophilic aromatic substitution reactions using chlorinated and ethylated aromatic compounds.

    Methylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated aromatic compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting the activity of enzymes by binding to their active sites.

    Modulating receptor activity: Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.

    Interfering with cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.

    Pyrazolo[3,4-d]pyrimidines:

Uniqueness

3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-4-16-9-11-17(12-10-16)25-20-13-14(2)24-22-21(15(3)26-27(20)22)18-7-5-6-8-19(18)23/h5-13,25H,4H2,1-3H3

InChI Key

BAHYITAMPCZXOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C

Origin of Product

United States

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